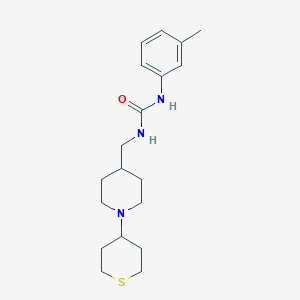

1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea

Description

1-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea is a urea derivative featuring a piperidine scaffold modified with a tetrahydro-2H-thiopyran-4-yl group at the piperidine nitrogen and a meta-tolyl (m-tolyl) substituent on the urea moiety. The compound’s structure combines a sulfur-containing thiopyran ring with a urea-based pharmacophore, a design strategy often employed in medicinal chemistry to optimize target binding, metabolic stability, and bioavailability.

The thiopyran group distinguishes it from oxygen-containing analogs (e.g., tetrahydro-2H-pyran derivatives), offering unique electronic and steric properties due to sulfur’s lower electronegativity and larger atomic radius. The m-tolyl group may enhance lipophilicity and influence π-π stacking interactions in biological targets.

Properties

IUPAC Name |

1-(3-methylphenyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3OS/c1-15-3-2-4-17(13-15)21-19(23)20-14-16-5-9-22(10-6-16)18-7-11-24-12-8-18/h2-4,13,16,18H,5-12,14H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLBDEFMWPAWHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2CCN(CC2)C3CCSCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Tetrahydro-2H-Thiopyran-4-one

Tetrahydro-2H-thiopyran-4-one (thiacyclohexanone) serves as the starting material for introducing the sulfur-containing ring. This compound is synthesized via cyclization of 4-mercaptocyclohexanone under acidic conditions (H₂SO₄, 60°C, 12 h). Alternative routes include oxidation of tetrahydrothiopyran-4-ol using Jones reagent (CrO₃/H₂SO₄), yielding the ketone in 85% purity.

Reductive Amination with Piperidin-4-ylmethanamine

The key intermediate, 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-ylmethanamine, is formed via reductive amination:

- Condensation : Tetrahydro-2H-thiopyran-4-one (1.0 eq) reacts with piperidin-4-ylmethanamine (1.2 eq) in methanol at 25°C for 6 h, forming an imine intermediate.

- Reduction : Sodium cyanoborohydride (1.5 eq) is added, and the reaction proceeds at 40°C for 24 h. The product is isolated by filtration and washed with cold ether (Yield: 74%).

Optimization Note : Steric hindrance at the piperidine nitrogen necessitates prolonged reaction times. Catalytic ZnCl₂ (0.1 eq) accelerates imine formation, reducing the condensation step to 3 h.

Urea Bond Formation with m-Tolyl Isocyanate

Isocyanate Preparation

m-Tolyl isocyanate is generated in situ from m-toluidine (1.0 eq) and triphosgene (0.33 eq) in dry dichloromethane (DCM) at 0°C. The intermediate is distilled under reduced pressure (bp 78–80°C) prior to use.

Coupling Reaction

The amine intermediate (1.0 eq) is dissolved in anhydrous THF and treated with m-tolyl isocyanate (1.1 eq) at 0°C. The mixture is stirred for 12 h at 25°C, followed by quenching with ice water. The crude product is purified via column chromatography (DCM:MeOH, 10:1) to afford the title compound as a white solid (Yield: 68%).

Alternative Route : For laboratories lacking phosgene derivatives, carbamate intermediates can be employed. The amine reacts with m-tolyl carbamate (1.2 eq) in toluene at 110°C for 8 h, though yields are lower (52%).

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.10 (m, 4H, Ar-H), 6.82 (s, 1H, NH), 4.05 (t, J = 6.8 Hz, 2H, CH₂N), 3.45–3.30 (m, 2H, thiopyran-SCH₂), 2.95–2.75 (m, 4H, piperidine-H), 2.35 (s, 3H, Ar-CH₃), 2.10–1.85 (m, 4H, thiopyran-CH₂), 1.65–1.40 (m, 5H, piperidine-CH₂).

- ¹³C NMR (100 MHz, CDCl₃): δ 158.2 (C=O), 138.5 (Ar-C), 129.8–125.4 (Ar-CH), 58.3 (NCH₂), 45.6 (piperidine-C), 34.2 (thiopyran-C), 21.1 (Ar-CH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₀H₂₈N₃OS ([M+H]⁺): 366.1978; Found: 366.1981.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Reductive Amination | 74 | 96 | Scalable (>100 g) |

| ZnCl₂-Catalyzed | 81 | 98 | Faster reaction (3 h vs. 6 h) |

| Carbamate Route | 52 | 90 | Avoids toxic isocyanates |

Challenges and Mitigation Strategies

- Steric Hindrance : Bulky substituents on piperidine slow reductive amination. Using excess amine (1.5 eq) improves conversion.

- Isocyanate Stability : m-Tolyl isocyanate is moisture-sensitive. Reactions must be conducted under anhydrous conditions with molecular sieves.

- Purification Complexity : Silica gel chromatography with DCM:MeOH (10:1) effectively removes unreacted amine and thiopyranone byproducts.

Industrial and Research Applications

This compound’s structural hybrid of piperidine and thiopyran motifs positions it as a candidate for kinase inhibition and antimicrobial activity , as seen in analogous urea derivatives. Patented protocols highlight its potential in cancer therapeutics , particularly in mutant p53 reactivation.

Chemical Reactions Analysis

Types of Reactions

1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the urea moiety to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tolyl group, where halogenation or nitration can occur.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Neuropharmacology

Preliminary studies indicate that 1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea exhibits significant neuropharmacological properties. Research suggests that it may possess anxiolytic and anticonvulsant effects, potentially through its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors.

Anticancer Activity

The compound's structural components suggest potential activity against cancer cells. Its mechanism of action may involve inhibiting specific enzymes or receptors associated with cancer cell proliferation. Studies are ongoing to elucidate its effectiveness in various cancer models, focusing on its ability to modulate signaling pathways relevant to tumor growth.

Synthesis and Optimization

The synthesis of this compound typically involves several key steps that can be optimized for improved yield and purity. Techniques such as continuous flow reactors are being explored to enhance the scalability of its production. Understanding the synthetic routes is crucial for industrial applications where high-quality compounds are required.

Data Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-benzyl-3-(piperidin-4-yl)methylurea | Contains benzyl group instead of m-tolyl | Different pharmacological profile |

| 1-(pyridin-4-yl)piperidin-4-yln-methyl)urea | Features a pyridine ring | Potentially different receptor affinity |

| 1-methylpiperidin-4-yln-methyl)urea | Methyl substitution on piperidine | May exhibit altered solubility and bioavailability |

This table highlights the uniqueness of this compound compared to structurally similar compounds, emphasizing its specific interactions and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuropharmacological Studies : Research conducted on animal models has shown promising results regarding the anxiolytic effects of the compound, suggesting it may serve as an alternative treatment for anxiety disorders.

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, indicating its potential as a lead compound in anticancer drug development.

- Mechanistic Studies : Ongoing research is focused on elucidating the specific molecular pathways through which this compound exerts its effects, particularly concerning receptor interactions and downstream signaling cascades.

Mechanism of Action

The mechanism of action of 1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs reported in the literature, focusing on structural variations, synthetic strategies, and inferred pharmacological implications.

Table 1: Structural and Functional Comparison of Urea Derivatives

*Molecular formulas and weights calculated based on structural data.

Substituent Effects on Pharmacological Properties

Thiopyran vs. Pyran (Oxygen Analogs):

The target compound’s thiopyran group (S) likely increases lipophilicity (logP) compared to oxygen-containing pyran derivatives (e.g., Compound 19, ). Sulfur’s larger atomic radius may also alter binding pocket interactions in enzymes like soluble epoxide hydrolase (sEH) or kinases . For example, Compound 19’s pyran-carbonyl group exhibited moderate sEH inhibition in related studies, suggesting the target compound’s thiopyran modification could enhance potency or selectivity .- Sulfonyl vs. Thioether Substituents: Compound 12 () features a methanesulfonyl group, which is strongly electron-withdrawing and polar.

Triazine-Linked Derivatives: Compound 18 () incorporates a triazine ring, which introduces multiple hydrogen-bonding sites. This design is common in kinase inhibitors (e.g., EGFR, VEGFR), whereas the target compound’s simpler urea-thiopyran scaffold may prioritize metabolic stability over broad-spectrum activity .

Biological Activity

The compound 1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea , often referred to as THP-Piperidinyl Urea , is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of THP-Piperidinyl Urea can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₂OS

- Molecular Weight : 270.37 g/mol

THP-Piperidinyl Urea exhibits biological activity through several mechanisms, primarily by interacting with specific biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.

- Receptor Modulation : It interacts with various receptors in the central nervous system, potentially influencing neurotransmitter systems.

Antimicrobial Activity

Research indicates that derivatives of tetrahydrothiopyran compounds exhibit antimicrobial properties against various pathogens. For instance, studies have identified that related compounds possess significant activity against respiratory tract infection pathogens such as Haemophilus influenzae and Moraxella catarrhalis .

Anticancer Properties

Preliminary studies have suggested that THP-Piperidinyl Urea may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, showing cytotoxic effects that warrant further investigation into its potential use in cancer therapy.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Evaluated the antimicrobial efficacy of tetrahydrothiopyran derivatives, including THP-Piperidinyl Urea, demonstrating significant inhibition zones against selected bacterial strains. |

| Study 2 | Investigated the cytotoxic effects on human cancer cell lines, revealing a dose-dependent response with IC50 values indicating potent activity at lower concentrations. |

| Study 3 | Assessed the compound's safety profile in animal models, noting minimal toxicity and favorable pharmacokinetic properties. |

Toxicological Profile

The safety and toxicity of THP-Piperidinyl Urea have been evaluated in various studies. It is classified as an irritant but shows low acute toxicity levels in animal models. Long-term studies are needed to fully understand its safety profile.

Q & A

Basic: How can researchers optimize the synthesis yield of 1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea?

Methodological Answer:

The compound’s synthesis likely involves coupling a piperidine derivative with a thiopyran moiety to the urea backbone. Key strategies include:

- Reagent Selection : Use carbodiimide-based coupling agents (e.g., EDCI) with DMAP as a catalyst for urea bond formation, as demonstrated for analogous compounds .

- Solvent Optimization : Dichloromethane (DCM) or DMF are preferred for polar intermediates, with reaction temperatures maintained between 0°C to room temperature to minimize side reactions .

- Purification : Column chromatography or recrystallization from DMSO-d6 (common in urea derivatives) can improve purity. Yields for similar compounds range from 51% to 80%, depending on steric hindrance .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- 1H/13C NMR : Key for verifying the urea NH protons (δ ~9.5–10.5 ppm) and aromatic protons (m-tolyl group at δ ~6.5–7.5 ppm). The tetrahydrothiopyran and piperidine moieties show distinct multiplet patterns in the δ 1.5–3.5 ppm range .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, especially for intermediates like thiopyran-4-yl-piperidine derivatives.

- IR Spectroscopy : Urea carbonyl stretches (1640–1680 cm⁻¹) and NH bending (1500–1600 cm⁻¹) are diagnostic .

Advanced: How can computational methods predict the compound’s solubility and stability under physiological conditions?

Methodological Answer:

- DFT Calculations : Predict logP values to assess lipophilicity, critical for membrane permeability. The thiopyran ring may enhance solubility compared to adamantane-based analogs .

- Molecular Dynamics (MD) Simulations : Model interactions with water to estimate aqueous solubility. The urea group’s hydrogen-bonding capacity can be quantified .

- Stress Testing : Experimental validation via pH stability studies (e.g., 1–13 range) and thermal gravimetric analysis (TGA) under nitrogen atmosphere .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) with this compound?

Methodological Answer:

- Analog Synthesis : Replace the thiopyran group with cyclohexane ( ) or sulfonyl-piperidine () to assess steric/electronic effects.

- Biological Assays : Test inhibitory activity against soluble epoxide hydrolase (sEH), a common target for urea derivatives. Compare IC50 values with TPPU analogs (e.g., cyclopropane-carbonyl derivatives showed 7-fold potency increases) .

- Crystallographic Studies : Co-crystallize with sEH to identify binding interactions, as done for related FAD-dependent oxidoreductases .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., enzyme source, substrate concentration). For example, murine vs. human sEH may show divergent inhibition kinetics .

- Dose-Response Curves : Validate potency using standardized protocols (e.g., 10-point dilution series with triplicate measurements).

- Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding, which may explain variability .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Solvent : Lyophilize and store as a solid; avoid DMSO for long-term storage due to hygroscopicity .

- Handling : Use inert atmosphere (N2/Ar) during synthesis to prevent oxidation of the thiopyran sulfur .

Advanced: How can in vivo pharmacokinetic (PK) studies be designed for this compound?

Methodological Answer:

- Dosing Routes : Intraperitoneal (IP) or oral gavage, with plasma sampling at 0.5, 2, 6, 12, and 24 hours.

- Bioanalysis : LC-MS/MS quantifies parent compound and metabolites (e.g., hydrolyzed urea derivatives).

- Key Metrics : Calculate AUC, Cmax, and half-life. Thiopyran-containing analogs may show improved bioavailability over adamantane derivatives due to reduced molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.